7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran
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Overview
Description
7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran is a heterocyclic organic compound with the molecular formula C9H8BrFO It is a derivative of benzopyran, characterized by the presence of bromine and fluorine atoms on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran typically involves the bromination and fluorination of a benzopyran precursor. One common method includes the use of bromine and a fluorinating agent under controlled conditions to achieve selective substitution on the benzene ring. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to ensure consistent product quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, further enhances the efficiency of industrial production .
Chemical Reactions Analysis
Types of Reactions
7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to yield alcohols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines and thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Catalysts: Such as palladium catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted benzopyran, while oxidation can produce a ketone derivative .
Scientific Research Applications
7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of advanced materials, such as fluorescent probes and sensors .
Mechanism of Action
The mechanism of action of 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
7-bromo-3,4-dihydro-2H-1-benzopyran: Lacks the fluorine atom, which may result in different chemical reactivity and biological activity.
5-fluoro-3,4-dihydro-2H-1-benzopyran: Lacks the bromine atom, which can affect its overall properties and applications.
7-bromo-5-fluoro-2H-1-benzopyran: Similar structure but without the dihydro component, leading to different chemical behavior .
Uniqueness
The presence of both bromine and fluorine atoms in 7-bromo-5-fluoro-3,4-dihydro-2H-1-benzopyran imparts unique chemical properties, such as increased reactivity and potential for diverse functionalization. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2613383-26-7 |
---|---|
Molecular Formula |
C9H8BrFO |
Molecular Weight |
231.1 |
Purity |
95 |
Origin of Product |
United States |
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